5-[(2,4-dichlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 2,4-dichlorophenyl group, a 1,2,3,4-tetrahydroisoquinoline moiety, and a furan-2-yl group. The dichlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets, while the tetrahydroisoquinoline moiety could influence pharmacokinetics, such as blood-brain barrier penetration .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N4O2S/c25-16-7-8-17(18(26)12-16)20(29-10-9-14-4-1-2-5-15(14)13-29)21-23(31)30-24(33-21)27-22(28-30)19-6-3-11-32-19/h1-8,11-12,20,31H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWVAYYBDDBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[3,2-b][1,3]thiazole core differs from the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in , which replaces the thiazole with a thiadiazole. Compared to the triazolo-isoquinoline in , the tetrahydroisoquinoline in the target compound may reduce planar rigidity, influencing membrane permeability .
Substituent Effects: Halogenated Aryl Groups: The 2,4-dichlorophenyl group in the target compound may provide stronger van der Waals interactions compared to mono-chloro () or difluoro () analogs. Fluorine substituents () typically enhance metabolic stability but reduce π-π stacking . Hydrophilic Moieties: The 6-ol group improves aqueous solubility relative to non-hydroxylated analogs (e.g., ).
Pharmacological Activity: Molecular docking studies in suggest triazolo-thiadiazoles inhibit fungal lanosterol 14α-demethylase. The target compound’s triazolo-thiazole core may share this mechanism but with altered potency due to differences in heterocycle electronics .
Physicochemical Properties :
- The hydroxyl group in the target compound lowers logP compared to lipophilic analogs like , balancing solubility and membrane permeability.
- Fluorine substitution () increases metabolic stability but may reduce solubility, whereas chlorine (target compound) offers stronger hydrophobic interactions .
Research Findings and Contradictions
- Antifungal Potential: demonstrates that triazolo-thiadiazoles with pyrazolyl groups inhibit fungal enzymes. The target compound’s structural similarity suggests analogous activity, but the absence of a pyrazole moiety may reduce efficacy .
- Solubility vs. Bioavailability: While the 6-ol group improves solubility (target compound), the tetrahydroisoquinoline’s bulkiness (vs. piperazinyl in ) could limit absorption, highlighting a trade-off in design .
- Contradictory Substituent Effects : ’s fluorinated compound prioritizes stability, whereas the target compound’s dichlorophenyl group emphasizes binding affinity. These differences underscore the need for target-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
